
Benzyl 2-(3-methyl-7-octyl-2,6-dioxopurin-8-yl)sulfanylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-(3-methyl-7-octyl-2,6-dioxopurin-8-yl)sulfanylacetate is a complex organic compound that belongs to the purine derivative family This compound is characterized by its unique structure, which includes a benzyl group, a sulfanylacetate moiety, and a purine core substituted with methyl and octyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(3-methyl-7-octyl-2,6-dioxopurin-8-yl)sulfanylacetate typically involves multiple steps:
-
Formation of the Purine Core: : The purine core is synthesized through a series of condensation reactions involving guanine or its derivatives
-
Attachment of the Sulfanylacetate Moiety: : The sulfanylacetate group is introduced via a nucleophilic substitution reaction. This involves the reaction of a thiol with an appropriate acylating agent, such as chloroacetic acid, under basic conditions to form the sulfanylacetate intermediate.
-
Benzylation: : The final step involves the benzylation of the sulfanylacetate intermediate. This is typically achieved using benzyl chloride in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
-
Reduction: : Reduction reactions can target the carbonyl groups in the purine ring, potentially converting them to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxylated derivatives of the purine ring.
Substitution: Various substituted benzyl or sulfanylacetate derivatives.
Scientific Research Applications
Chemistry
In chemistry, Benzyl 2-(3-methyl-7-octyl-2,6-dioxopurin-8-yl)sulfanylacetate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may serve as a probe to study purine metabolism and its derivatives. Its structural similarity to nucleotides makes it a valuable tool for investigating enzyme-substrate interactions and the mechanisms of purine-related enzymes.
Medicine
Potential medical applications include its use as a lead compound in drug discovery. The purine core is a common motif in many biologically active molecules, and modifications of this structure can lead to the development of new therapeutic agents targeting various diseases, including cancer and viral infections.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique properties may be exploited in the development of new polymers, coatings, and other high-performance materials.
Mechanism of Action
The mechanism of action of Benzyl 2-(3-methyl-7-octyl-2,6-dioxopurin-8-yl)sulfanylacetate is largely dependent on its interaction with biological targets. The purine core can mimic natural nucleotides, allowing the compound to interact with enzymes involved in nucleotide metabolism. The benzyl and sulfanylacetate groups may enhance binding affinity and specificity, leading to potent inhibition or activation of target enzymes. Molecular pathways involved could include DNA/RNA synthesis, signal transduction, and energy metabolism.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2-(7-allyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate
- Benzyl 2-(3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanylacetate
- Benzyl 2-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate
Uniqueness
Benzyl 2-(3-methyl-7-octyl-2,6-dioxopurin-8-yl)sulfanylacetate stands out due to the specific combination of its functional groups. The octyl chain provides increased hydrophobicity, potentially enhancing membrane permeability and bioavailability. The unique substitution pattern on the purine ring may also confer distinct biological activities compared to its analogs.
Properties
CAS No. |
384351-37-5 |
|---|---|
Molecular Formula |
C23H30N4O4S |
Molecular Weight |
458.58 |
IUPAC Name |
benzyl 2-(3-methyl-7-octyl-2,6-dioxopurin-8-yl)sulfanylacetate |
InChI |
InChI=1S/C23H30N4O4S/c1-3-4-5-6-7-11-14-27-19-20(26(2)22(30)25-21(19)29)24-23(27)32-16-18(28)31-15-17-12-9-8-10-13-17/h8-10,12-13H,3-7,11,14-16H2,1-2H3,(H,25,29,30) |
InChI Key |
VKGASJJMYJSBBN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCN1C2=C(N=C1SCC(=O)OCC3=CC=CC=C3)N(C(=O)NC2=O)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


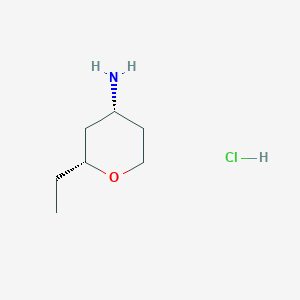
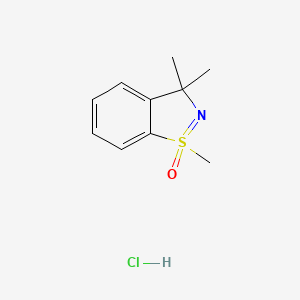

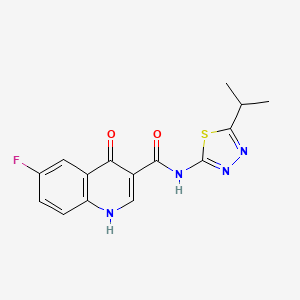
![methyl 6-acetyl-2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2570368.png)
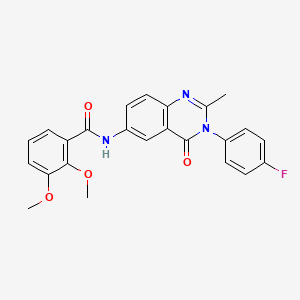
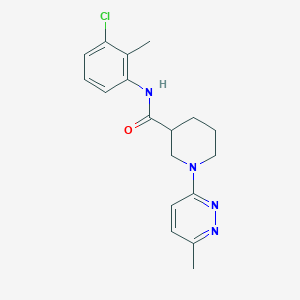
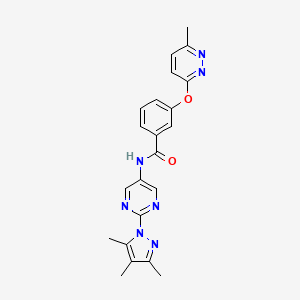
![2-({[3-oxo-2-benzofuran-1(3H)-yliden]methyl}amino)benzenecarbonitrile](/img/structure/B2570378.png)
![3-((3-(4-ethylphenyl)-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-1-yl)methyl)-4-methoxybenzaldehyde](/img/structure/B2570379.png)
![1-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B2570380.png)
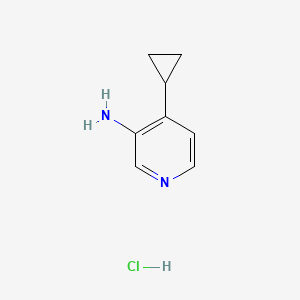
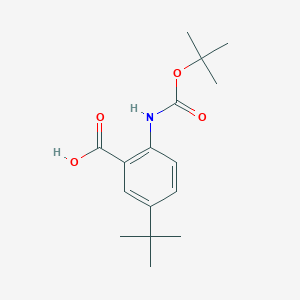
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2570386.png)
